molecular formula C22H29N3O3S2 B2670554 (Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide CAS No. 356572-72-0

(Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide

Cat. No. B2670554
M. Wt: 447.61
InChI Key: YGWYOVIFRLGRKC-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This would detail the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve the use of spectroscopic methods (like NMR, IR, MS) to determine the structure of the compound.



Chemical Reactions Analysis

This would describe the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility, and other physical and chemical properties.


Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "(Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide" have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed antimicrobial activity, indicating the potential of thiazolidinone derivatives in combating microbial infections (Spoorthy et al., 2021). Similarly, linezolid-like molecules based on thiazolidinone and thiazoline derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating good antitubercular activities (Başoğlu et al., 2012).

Anticancer Activity

The thiazolidinone core, a common feature in these compounds, has been incorporated into various structures to evaluate their anticancer potential. For example, a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid and its derivatives were synthesized and showed selective antimicrobial activity, indicating the versatility of these compounds in targeting biological systems (PansareDattatraya & Devan, 2015). Additionally, novel Zn(II)-thiazolone-based solid fluorescent chemosensors have been developed for naked-eye detection of acid/base and toluene, showcasing the potential of thiazolidinone derivatives in environmental monitoring and luminescent materials (Lin et al., 2016).

Safety And Hazards

This would detail the safety precautions that need to be taken while handling the compound, its toxicity, and disposal methods.


Future Directions

This would discuss potential applications and areas of future research for the compound.


properties

IUPAC Name

3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c1-2-17-4-6-18(7-5-17)16-19-21(27)25(22(29)30-19)11-8-20(26)23-9-3-10-24-12-14-28-15-13-24/h4-7,16H,2-3,8-15H2,1H3,(H,23,26)/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWYOVIFRLGRKC-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide
Reactant of Route 2
Reactant of Route 2
(Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide
Reactant of Route 3
Reactant of Route 3
(Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide
Reactant of Route 4
Reactant of Route 4
(Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide
Reactant of Route 5
(Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide
Reactant of Route 6
Reactant of Route 6
(Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.